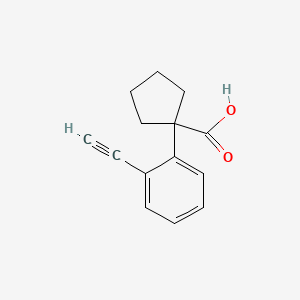![molecular formula C11H13BrO2 B13556621 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dihydrobenzo[b][1,4]dioxine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the free-radical bromination of propylene, followed by a cyclization reaction to form the dihydrobenzo[b][1,4]dioxine ring . The reaction conditions often include the use of bromine or hydrobromic acid in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dihydrobenzo[b][1,4]dioxine moiety can interact with various biological pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromopropane: A simple bromoalkane used as an industrial solvent.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A compound with similar structural features but different biological activities.
Uniqueness
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological properties. Its combination of a bromine atom with a dihydrobenzo[b][1,4]dioxine ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
6-(1-bromopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7H2,1H3 |
Clave InChI |
MAOHBJRLEWMFRT-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC2=C(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



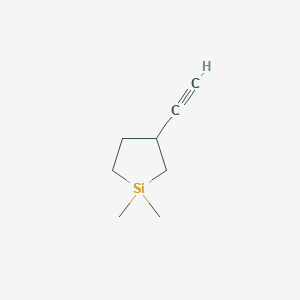
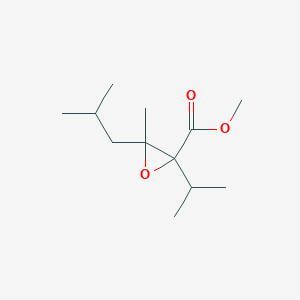
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
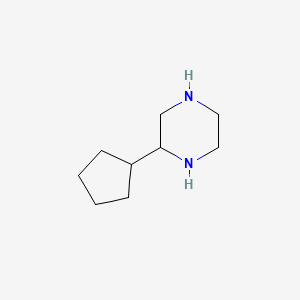
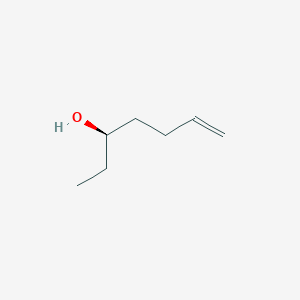
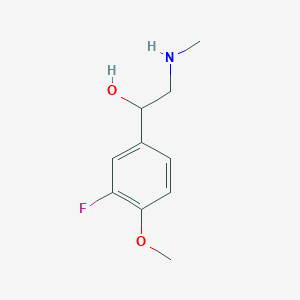
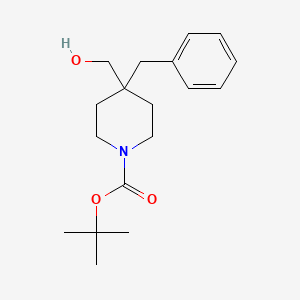

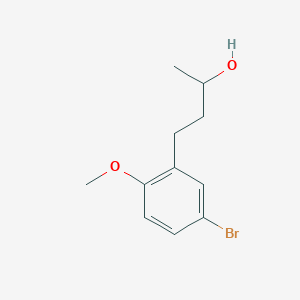
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
